Antitrypanosomal agent 16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

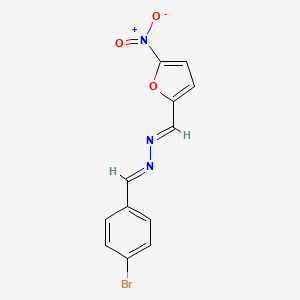

Structure

3D Structure

Properties

Molecular Formula |

C12H8BrN3O3 |

|---|---|

Molecular Weight |

322.11 g/mol |

IUPAC Name |

(E)-1-(4-bromophenyl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimine |

InChI |

InChI=1S/C12H8BrN3O3/c13-10-3-1-9(2-4-10)7-14-15-8-11-5-6-12(19-11)16(17)18/h1-8H/b14-7+,15-8+ |

InChI Key |

HQDRVZFQUIUQSK-IROCBMIISA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/N=C/C2=CC=C(O2)[N+](=O)[O-])Br |

Canonical SMILES |

C1=CC(=CC=C1C=NN=CC2=CC=C(O2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Arsenal: A Technical Guide to Novel Nitrofurylazine Antitrypanosomal Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global burden of trypanosomal diseases, including Chagas disease and Human African Trypanosomiasis, remains a significant public health challenge. The limitations of current therapies, such as toxicity and emerging resistance, necessitate the urgent discovery of novel, effective, and safer antitrypanosomal agents. This technical guide delves into the promising class of nitrofurylazine-based compounds, which have emerged as potent inhibitors of Trypanosoma cruzi and other trypanosomatids. This document provides a comprehensive overview of their discovery, mechanism of action, and the experimental methodologies employed in their evaluation, serving as a vital resource for researchers in the field of antiparasitic drug development.

Data Presentation: In Vitro and In Vivo Efficacy

The antitrypanosomal activity of novel nitrofurylazine and related nitroaromatic derivatives has been extensively evaluated through in vitro and in vivo studies. The following tables summarize the key quantitative data, including 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), providing a comparative analysis of their potency and safety profiles.

Table 1: In Vitro Activity of Nitroaromatic Compounds against Trypanosoma cruzi

| Compound | Target | IC50 (µM) | Host Cell | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| Nifurtimox | Epimastigotes | 3.78 ± 0.10 | J774 macrophages | - | - | [1] |

| Benznidazole | Epimastigotes | 22.69 ± 1.96 | J774 macrophages | - | - | [1] |

| 3g (5-nitro-2-furfuriliden derivative) | Epimastigotes | 1.05 ± 0.07 | J774 macrophages | 28.05 | 26.71 | [1][2] |

| 4g (5-nitro-2-furfuriliden derivative) | Epimastigotes | 8.27 ± 0.42 | J774 macrophages | >400 | >48 | [1] |

| 5NO2TM (5-nitro-2-thienyl-malononitrile) | Amastigotes | Similar to Nifurtimox | J774 macrophages | - | - | [3][4] |

| Nitrofurylazine 4a | T. congolense | 0.04 | MDBK cells | >310.44 | >7761 | [5][6] |

| Nitrofurylazine 7a | T. congolense | 0.03 | MDBK cells | >285.26 | >9542 | [5][6] |

| Nitrotriazole Compound 1 | T. cruzi amastigotes | 0.008 | - | - | 3615 | [7] |

| Nitrotriazole Compound 2 | T. cruzi amastigotes | 0.462 | - | - | 278 | [7] |

| Aziridinyl nitrobenzamide (CB1954) | T. cruzi amastigotes | - | Vero cells | >250 | - | [8] |

Table 2: In Vivo Efficacy of Nitroaromatic Compounds in Murine Models of Chagas Disease

| Compound | Animal Model | T. cruzi Strain | Dose | Administration Route | Efficacy | Reference |

| 5NO2TM | Mice | - | 50 mg/kg/day | Oral | 30% reduction in parasitemia | [9] |

| Nitrotriazole Compounds 1 & 2 | Mice | Y strain | 15 or 20 mg/kg/day for 40 days | Intraperitoneal | Complete parasitemia depletion, 100% survival | [7] |

| Nitrotriazole Compounds 3 & 5 | Mice | Y strain | 13 mg/kg/day for 5 or 10 days | Intraperitoneal | Complete suppression of parasitemia | [7] |

| Benznidazole (BZ) / Fexinidazole-SFN Combination | Mice | Y strain | BZ 50 mg/kg, fex-SFN 50 mg/kg | - | 83.3% cure rate | [9][10] |

| Nifurtimox (NFX) / Fexinidazole-SFN Combination | Mice | Y strain | NFX 25 mg/kg, fex-SFN 50 mg/kg | - | 75% cure rate | [9][10] |

Mechanism of Action: The Role of Nitroreductase

Nitrofurylazine and related nitroaromatic compounds are prodrugs that require bioactivation within the parasite to exert their trypanocidal effects. The key enzyme in this activation process is a type I nitroreductase (NTR), an enzyme present in trypanosomes but absent in mammalian cells, which forms the basis for the selective toxicity of these compounds.[11]

The activation mechanism involves the two-electron reduction of the nitro group on the drug molecule, catalyzed by the parasite's NTR. This reduction leads to the formation of highly reactive and cytotoxic metabolites, such as unsaturated open-chain nitriles.[12][13][14][15] These metabolites are non-selective and can damage a variety of intracellular components, leading to parasite death. The proposed downstream effects include the generation of oxidative stress, DNA damage, and inhibition of crucial enzymes like trypanothione (B104310) reductase.[16][17][18]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the discovery and mechanism of action of novel nitrofurylazine antitrypanosomal agents.

References

- 1. 5-Nitro-2-furfuriliden derivatives as potential anti-Trypanosoma cruzi agents: design, synthesis, bioactivity evaluation, cytotoxicity and exploratory data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo anti-Trypanosoma cruzi activity of a novel nitro-derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. pubs.acs.org [pubs.acs.org]

- 6. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]

- 7. Nitrotriazole-Based Compounds as Antichagasic Agents in a Long-Treatment In Vivo Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trypanocidal Activity of Aziridinyl Nitrobenzamide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combination therapy using nitro compounds improves the efficacy of experimental Chagas disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combination therapy using nitro compounds improves the efficacy of experimental Chagas disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Nifurtimox activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiparasitic prodrug nifurtimox: revisiting its activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Nifurtimox? [synapse.patsnap.com]

- 17. Untargeted Metabolomics Reveals a Lack Of Synergy between Nifurtimox and Eflornithine against Trypanosoma brucei | PLOS Neglected Tropical Diseases [journals.plos.org]

- 18. Metabolic Control Analysis for Drug Target Prioritization in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Pyrazolo[4,3-c]pyridines as Potent Antitrypanosomal Agents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of antitrypanosomal agents: pyrazolo[4,3-c]pyridines. For the purpose of this document, we will refer to a representative compound from this series, a potent inhibitor of the PEX14–PEX5 protein–protein interaction, as Antitrypanosomal agent 16 . This document outlines the quantitative SAR data, detailed experimental protocols, and visual representations of the mechanism of action and experimental workflows.

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, caused by the protozoan parasite Trypanosoma brucei, remains a significant public health challenge in sub-Saharan Africa. The current treatments are often associated with severe side effects and emerging drug resistance, highlighting the urgent need for novel therapeutic agents. The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising starting point for the development of new antitrypanosomal drugs. These compounds act by inhibiting the PEX14–PEX5 protein–protein interaction, which is crucial for the import of proteins into glycosomes, organelles essential for the parasite's metabolism.[1][2][3] Disruption of this interaction leads to the mislocalization of glycosomal enzymes, resulting in a metabolic catastrophe and subsequent death of the parasite.[4][5]

Data Presentation: Quantitative Structure-Activity Relationship

The following tables summarize the in vitro activity of a selection of pyrazolo[4,3-c]pyridine analogs against Trypanosoma brucei and a mammalian cell line (HepG2) to assess selectivity. The data is presented as EC50 values (the half-maximal effective concentration).

Table 1: Antitrypanosomal Activity and Cytotoxicity of Pyrazolo[4,3-c]pyridine Analogs

| Compound ID | R1 | R2 | T. brucei EC50 (μM) | HepG2 EC50 (μM) | Selectivity Index (SI) |

| 1 (Hit) | Phenyl | Indole | 163 | >50 | >0.3 |

| 13 | Naphthalene | Phenyl | 0.8 | 35 | 44 |

| 20 | Phenyl | Naphthalene | 1.2 | >50 | >42 |

| 29 (Agent 16) | Naphthalene | Naphthalene | 0.05 | 25 | 500 |

| 30 | Naphthalene | 4-methoxyphenyl | 0.15 | 40 | 267 |

| 31 | Naphthalene | 4-chlorophenyl | 0.09 | 30 | 333 |

Data compiled from published research.[2][3] The Selectivity Index (SI) is calculated as the ratio of HepG2 EC50 to T. brucei EC50.

Experimental Protocols

General Synthetic Procedure for Pyrazolo[4,3-c]pyridines

The synthesis of the pyrazolo[4,3-c]pyridine scaffold generally involves a multi-step process. A common route starts from readily available substituted pyridines, which undergo a series of reactions including nucleophilic substitution and cyclization to form the core heterocyclic structure.[6][7][8][9]

Example Step: Suzuki-Miyaura Cross-Coupling for R1 and R2 Diversification

-

To a solution of the halogenated pyrazolo[4,3-c]pyridine intermediate (1 equivalent) in a suitable solvent such as 1,4-dioxane (B91453) or DME, is added the corresponding boronic acid or boronate ester (1.2-1.5 equivalents).

-

A palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), (0.05-0.1 equivalents) and a base, typically an aqueous solution of Na2CO3 or K2CO3 (2-3 equivalents), are added to the reaction mixture.

-

The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours, or until reaction completion is observed by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired substituted pyrazolo[4,3-c]pyridine.

In Vitro Antitrypanosomal Activity Assay (Resazurin-Based)

The antitrypanosomal activity of the synthesized compounds is evaluated using a resazurin-based cell viability assay.[10][11][12]

-

Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

The compounds to be tested are serially diluted in DMSO and then further diluted in the culture medium.

-

In a 96-well or 384-well microtiter plate, 100 μL of the parasite culture (at a density of approximately 2 x 10^4 cells/mL) is added to each well containing the test compounds.

-

The plates are incubated for 72 hours at 37°C with 5% CO2.

-

Following the incubation period, 10-20 μL of a resazurin (B115843) solution (typically 0.125 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4-6 hours to allow for the reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells.

-

The fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

The EC50 values are calculated from the dose-response curves using appropriate software.

Mandatory Visualizations

Mechanism of Action: Inhibition of Glycosomal Protein Import

Caption: Inhibition of the PEX14-PEX5 interaction by this compound.

Experimental Workflow: Antitrypanosomal Drug Discovery

Caption: Workflow for synthesis and evaluation of pyrazolo[4,3-c]pyridine analogs.

References

- 1. PuSH - Publication Server of Helmholtz Zentrum München: Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. [push-zb.helmholtz-munich.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites | Semantic Scholar [semanticscholar.org]

- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of resazurin-based assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei rhodesiense strain STIB 900 for the identification of potential anti-trypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Technical Guide to In Silico Modeling of Antitrypanosomal Agent Binding Sites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to identify and characterize the binding sites of antitrypanosomal agents. Given that "Antitrypanosomal agent 16" is not a universally defined compound in the available literature, this document will focus on the general principles and established protocols for in silico modeling in the context of antitrypanosomal drug discovery. We will explore common protein targets, detail key computational and experimental protocols, and present quantitative data from various studies to illustrate the application of these techniques.

Introduction to In Silico Modeling in Antitrypanosomal Drug Discovery

The search for new, effective, and safe drugs against trypanosomiasis, the disease caused by protozoan parasites of the genus Trypanosoma, is a global health priority[1][2]. Traditional drug discovery pipelines are often costly and time-consuming. In silico modeling, or computer-aided drug design (CADD), has emerged as a powerful tool to accelerate this process by predicting how potential drug candidates interact with specific molecular targets within the parasite[3][4].

These computational techniques allow researchers to screen vast libraries of compounds, predict their binding affinities, and understand their mechanisms of action at a molecular level before committing to expensive and labor-intensive laboratory synthesis and testing[3]. This guide will delve into the core aspects of this approach, from identifying viable protein targets to the computational workflows used to model ligand-protein interactions.

Key Protein Targets for Antitrypanosomal Agents

Several proteins and enzymes that are essential for the survival of Trypanosoma parasites have been identified and validated as promising drug targets. The unique metabolic pathways of these parasites, such as the reliance on glycosomes for glycolysis, offer targets that are distinct from their human hosts[5][6]. Computational studies frequently focus on the following validated targets:

-

Trypanothione Reductase (TR): This enzyme is unique to kinetoplastids and is central to their defense against oxidative stress, making it a prime target for selective inhibitors[7][8].

-

Rhodesain: The main cysteine protease of T. b. rhodesiense, rhodesain is crucial for the parasite's life cycle, including nutrient uptake and evasion of the host immune system[7][9].

-

Farnesyl Diphosphate Synthase (FDS): Involved in the synthesis of sterols, which are essential components of parasite cell membranes[7].

-

Triosephosphate Isomerase (TIM): A key enzyme in the glycolytic pathway, which is the sole source of ATP for the bloodstream form of T. brucei[5][7].

-

Sterol-14α-demethylase (CYP51): An essential enzyme in the ergosterol (B1671047) biosynthesis pathway in Trypanosoma cruzi[10].

-

Hexokinase (TbHK1): The first enzyme in the glycolytic pathway, it has been identified as a potential target for flavonoid-based inhibitors like quercetin (B1663063) and myricetin[5].

-

PEX14: A protein involved in the import of other proteins into glycosomes, the disruption of which is lethal to the parasite[11].

In Silico Methodologies and Workflows

The computational investigation of antitrypanosomal agents involves a multi-step process that integrates various modeling techniques.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex[7]. It is widely used to screen virtual compound libraries and to propose the binding mode of a potential drug.

References

- 1. researchgate.net [researchgate.net]

- 2. The anti‐Trypanosoma activities of medicinal plants: A systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Proposed Mechanism for the Antitrypanosomal Activity of Quercetin and Myricetin Isolated from Hypericum afrum Lam.: Phytochemistry, In Vitro Testing and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycosomal targets for anti-trypanosomatid drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Molecular Docking of Antitrypanosomal Natural Products into Multiple Trypanosoma brucei Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antitrypanosomal activity & docking studies of components of Crateva adansonii DC leaves: novel multifunctional scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Unveiling Trypanocidal Leads: An In-depth Technical Guide to Early-Stage Compound Library Screening

For Researchers, Scientists, and Drug Development Professionals

The global health burden of trypanosomal diseases, including Chagas disease and Human African Trypanosomiasis, necessitates the urgent discovery of novel, effective, and safe therapeutic agents. Early-stage screening of large compound libraries is a critical first step in this drug discovery pipeline. This technical guide provides a comprehensive overview of the core methodologies, data interpretation, and key biological pathways central to the identification of promising trypanocidal compounds.

Core Principles of Trypanocidal Compound Screening

The initial phase of identifying new anti-trypanosomal drug candidates typically involves high-throughput screening (HTS) of extensive and diverse chemical libraries. The primary goal is to identify "hits"—compounds that exhibit significant activity against the parasite. These initial hits then undergo a series of secondary assays to confirm their activity, assess their toxicity to host cells, and elucidate their mechanism of action. The two main strategies employed in early-stage screening are phenotypic screening and target-based screening.

Phenotypic Screening: This approach assesses the ability of a compound to kill or inhibit the growth of the whole parasite. It is an unbiased method that does not require prior knowledge of a specific drug target. This is particularly advantageous for trypanosomes, as the complex biology of the parasite may present novel, undiscovered targets.

Target-Based Screening: This strategy focuses on identifying compounds that inhibit the function of a specific, essential parasite enzyme or protein that has been previously validated as a drug target. This approach can be more direct and allows for a more rational design of inhibitors.

High-Throughput Screening Assays: A Comparative Overview

A variety of in vitro assays have been developed and optimized for the HTS of trypanocidal compounds. The choice of assay depends on the parasite species (Trypanosoma cruzi or Trypanosoma brucei), the specific life cycle stage being targeted, and the available laboratory infrastructure. The following table summarizes key quantitative data from representative screening assays.

| Assay Type | Parasite Stage | Principle | Typical Hit Rate (%) | Key Parameters Measured | Reference Compound Examples & IC50 |

| Resazurin-Based (Alamar Blue) | T. brucei bloodstream forms, T. cruzi epimastigotes | Reduction of non-fluorescent resazurin (B115843) to fluorescent resorufin (B1680543) by metabolically active cells. | 0.1 - 2 | IC50 (half-maximal inhibitory concentration) | Benznidazole: ~2-10 µM (T. cruzi) |

| SYBR Green I-Based | T. brucei bloodstream forms | Intercalation of SYBR Green I dye into the DNA of viable parasites, leading to a fluorescent signal. | 0.5 - 3 | IC50 | Pentamidine: ~5-20 nM (T. brucei) |

| Luciferase Reporter | T. cruzi intracellular amastigotes | Measurement of light output from parasites genetically engineered to express luciferase. | 0.2 - 1.5 | IC50, Selectivity Index (SI) | Benznidazole: ~1-5 µM (T. cruzi) |

| β-Galactosidase Reporter | T. cruzi intracellular amastigotes | Measurement of β-galactosidase activity in parasites engineered to express the lacZ gene. | 0.3 - 2 | IC50, SI | Benznidazole: ~1-5 µM (T. cruzi) |

| High-Content Imaging | T. cruzi intracellular amastigotes | Automated microscopy and image analysis to quantify parasite and host cell numbers. | 0.1 - 1 | IC50, CC50 (half-maximal cytotoxic concentration), SI | Benznidazole: ~1-5 µM (T. cruzi) |

| Trypanothione (B104310) Reductase (TR) Inhibition | Recombinant enzyme | Spectrophotometric measurement of the reduction of trypanothione disulfide, coupled to the oxidation of NADPH. | Varies widely | IC50 | Mepacrine: ~5-15 µM |

| Cruzain Inhibition | Recombinant enzyme | Measurement of the cleavage of a fluorogenic peptide substrate by the cysteine protease cruzain. | Varies widely | IC50 | K777: ~10-50 nM |

Note: IC50 values can vary significantly depending on the parasite strain, host cell line (for intracellular assays), and specific experimental conditions.[1][2][3] Hit rates are highly dependent on the chemical library being screened.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable screening results. Below are methodologies for key experiments.

Parasite Culture

Cultivation of Trypanosoma cruzi Epimastigotes:

-

Maintain epimastigotes in Liver Infusion Tryptose (LIT) medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).[4]

-

Culture the parasites at 28°C in sterile tissue culture flasks.

-

Subculture the epimastigotes every 5-7 days to maintain them in the exponential growth phase.

Infection of Mammalian Cells with Trypanosoma cruzi for Intracellular Amastigote Assays:

-

Seed a suitable mammalian host cell line (e.g., Vero, L6, or 3T3 cells) in 96-well or 384-well microplates and allow them to adhere overnight at 37°C in a 5% CO2 atmosphere.

-

Infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 5-10.

-

Incubate the infected cells for at least 24 hours to allow for parasite invasion and differentiation into amastigotes.

-

Wash the plates to remove any remaining extracellular trypomastigotes before adding the test compounds.[5]

Phenotypic Screening Assays

Resazurin (Alamar Blue) Viability Assay:

-

Prepare a stock solution of resazurin sodium salt (e.g., 0.125 mg/mL in PBS) and filter-sterilize.

-

Following incubation of parasites with test compounds for 48-72 hours, add 1/10th volume of the resazurin solution to each well.

-

Incubate the plates for an additional 4-24 hours at the appropriate temperature (28°C for epimastigotes, 37°C for intracellular amastigotes).

-

Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.[6][7]

Luciferase-Based Assay for Intracellular Amastigotes:

-

Use a T. cruzi strain genetically engineered to express a luciferase reporter gene.

-

After incubating the infected host cells with the test compounds for 72 hours, wash the cells with PBS.

-

Lyse the cells by adding a luciferase assay reagent (e.g., Bright-Glo™) to each well.[8]

-

Measure the luminescence signal using a microplate luminometer. The light output is directly proportional to the number of viable intracellular amastigotes.[8][9][10]

Target-Based Screening Assays

Trypanothione Reductase (TR) Inhibition Assay:

-

The assay is typically performed in a 96-well or 384-well plate format.

-

The reaction mixture contains recombinant TR enzyme, its substrate trypanothione disulfide (T[S]2), and NADPH in a suitable buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA).

-

The reaction is initiated by the addition of NADPH.

-

The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

-

Alternatively, a coupled assay using DTNB (Ellman's reagent) can be employed, where the reduction of DTNB by trypanothione produces a colored product that can be measured at 412 nm.[11][12][13]

Cruzain Inhibition Assay:

-

This assay measures the activity of the cysteine protease cruzain using a fluorogenic substrate, such as Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin).

-

The reaction is performed in a buffer appropriate for cysteine protease activity (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).

-

Recombinant cruzain is pre-incubated with the test compounds.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The release of the fluorescent product (AMC) is monitored over time using a fluorescence plate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.[14]

Key Signaling and Metabolic Pathways as Drug Targets

Understanding the essential biological pathways of trypanosomes is crucial for identifying novel drug targets and for elucidating the mechanisms of action of hit compounds.

Trypanothione Metabolism

The trypanothione system is unique to kinetoplastids and is a primary defense against oxidative stress, making it an attractive target for drug development. It replaces the glutathione/glutathione reductase system found in mammals.

Caption: The Trypanothione Metabolism Pathway.

This pathway illustrates the synthesis of trypanothione and its central role in the parasite's antioxidant defense system, which is critically dependent on the enzyme Trypanothione Reductase (TR).

Calcium Signaling

Calcium is a universal second messenger that regulates numerous essential processes in trypanosomes, including motility, differentiation, and host cell invasion. The parasite's calcium signaling machinery has distinct features compared to that of its mammalian host, offering potential for selective drug targeting.[15][16][17]

Caption: A Simplified Overview of Calcium Signaling in Trypanosomes.

This diagram highlights the key components involved in maintaining calcium homeostasis and mediating calcium-dependent signaling cascades in trypanosomes, including unique features like the acidocalcisome as the primary calcium store.

Experimental Workflow for a Phenotypic Screening Campaign

A typical workflow for a phenotypic screening campaign to identify new trypanocidal compounds involves a series of sequential steps designed to efficiently identify and validate hits.

Caption: A Typical Phenotypic Screening Cascade.

This workflow outlines the progression from a large compound library to the identification and validation of selective hits, culminating in lead optimization for potential drug development.

Conclusion

The early-stage screening of compound libraries is a cornerstone of modern drug discovery for trypanosomal diseases. The strategic implementation of robust high-throughput phenotypic and target-based assays, coupled with a thorough understanding of the parasite's unique biology, is essential for the successful identification of novel chemical entities. This guide provides a foundational framework for researchers to design, execute, and interpret screening campaigns, with the ultimate goal of advancing promising compounds through the drug development pipeline and delivering new therapies to patients in need.

References

- 1. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Frontiers | Development of bioluminescent reporter Trypanosoma cruzi and bioassay for compound screening [frontiersin.org]

- 9. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digital.csic.es [digital.csic.es]

- 12. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Calcium signaling in trypanosomatid parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The IP3 receptor and Ca2+ signaling in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium signaling in trypanosomatid parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Art of a Parasite's Demise: A Technical Guide to Natural Product-Inspired Synthesis of Antitrypanosomal Compounds

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and safe chemotherapies against trypanosomal diseases, such as Chagas disease and Human African Trypanosomiasis, remains a critical global health challenge. The limitations of current treatments, including toxicity and emerging resistance, have spurred the exploration of nature's vast chemical arsenal. This technical guide delves into the core of natural product-inspired synthesis of antitrypanosomal compounds, providing a comprehensive resource for researchers in the field. Herein, we present a curated compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and research workflows to facilitate the rational design and development of next-generation trypanocidal agents.

Data Presentation: A Comparative Analysis of Antitrypanosomal Activity

The following tables summarize the in vitro activity and cytotoxicity of various classes of natural product-inspired compounds against Trypanosoma cruzi, the causative agent of Chagas disease. This structured presentation allows for a clear comparison of the potency and selectivity of different synthetic analogs.

Table 1: Antitrypanosomal Activity of Tetrahydrofuran (B95107) Lignan (B3055560) Analogs

| Compound | EC50 against T. cruzi (µM) | Cytotoxicity (CC50 in THP-1 cells, µM) | Selectivity Index (SI = CC50/EC50) |

| Hit Compound 5 | 1.1 | > 36 | > 32.7 |

| Analog 7 | 5.1 | > 36 | > 7.1 |

| Analog 8 | 34.2 | > 36 | > 1.1 |

| Analog 13 | 5.1 - 34.2 | > 36 | > 0.7 - 7.1 |

| Benznidazole (Ref.) | - | - | - |

Table 2: Antitrypanosomal Activity of Oxazole Alkaloid Analogs

| Compound | EC50 against T. cruzi (µM) | Cytotoxicity (CC50 in THP-1 cells, µM) | Selectivity Index (SI = CC50/EC50) |

| Analog 47 | 24.2 | > 36 | > 1.5 |

| Analog 49 | 49.1 | > 36 | > 0.7 |

| Analog 59 | 24.2 - 49.1 | > 36 | > 0.7 - 1.5 |

| Analog 63 | 24.2 - 49.1 | > 36 | > 0.7 - 1.5 |

| Benznidazole (Ref.) | - | - | - |

Table 3: Antitrypanosomal Activity of Other Natural Product-Inspired Compounds

| Compound Class | Compound | IC50/EC50 against Trypanosoma sp. (µM) | Cytotoxicity (CC50, µM) | Cell Line | Selectivity Index (SI) |

| Cinchona Alkaloid Derivative | 2e | 0.3 - 0.4 (T.b. brucei) | >10 (various cancer lines) | Multiple | >25 |

| Norlignan | 1 | - | - | - | - |

| Norlignan | 2 | - | - | - | - |

| Styrylquinoline | 3a | 14.4 (T. cruzi) | 15.6 | U-937 | 1.1 |

| Styrylquinoline | 3c | - | - | U-937 | - |

Experimental Protocols: Methodologies for Synthesis and Evaluation

This section provides detailed methodologies for the synthesis of representative natural product-inspired compounds and the key in vitro and in vivo assays used to assess their antitrypanosomal activity.

Synthesis of Tetrahydrofuran Lignan Analogs

This protocol is a general representation of the synthesis of tetrahydrofuran lignan analogs, inspired by reported methods.

Materials:

-

Appropriately substituted aromatic aldehydes

-

Succinic anhydride (B1165640)

-

Sodium acetate (B1210297)

-

Acetic anhydride

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Lithium aluminum hydride (LAH)

-

Solvents: Toluene (B28343), Ethanol (B145695), Diethyl ether, Tetrahydrofuran (THF)

-

Reagents for purification: Silica (B1680970) gel for column chromatography, solvents for elution (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Stobbe Condensation: A mixture of the substituted aromatic aldehyde, succinic anhydride, and sodium acetate in toluene is heated to reflux. The resulting cinnamic acid derivative is then cyclized using acetic anhydride to form the corresponding naphthalene (B1677914) derivative.

-

Reduction: The naphthalene derivative is subjected to catalytic hydrogenation using Pd/C and hydrogen gas in ethanol to yield the corresponding tetralin derivative.

-

Lactone Formation: The tetralin derivative is treated with a reducing agent, such as lithium aluminum hydride (LAH), in a suitable solvent like diethyl ether or THF to form the desired tetrahydrofuran lignan scaffold.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure lignan analog.

In Vitro Assay for Trypanosoma cruzi Amastigotes

This protocol describes a common method for evaluating the efficacy of compounds against the intracellular amastigote form of T. cruzi.

Materials:

-

Host cells (e.g., L6 myoblasts, Vero cells, or THP-1 monocytes)

-

Trypanosoma cruzi trypomastigotes (e.g., Tulahuen or Y strain)

-

Culture medium (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control drug (e.g., Benznidazole)

-

96-well microplates

-

Reporter system (e.g., β-galactosidase substrate for lacZ-expressing parasites, or a fluorescent dye like resazurin)

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Host Cell Seeding: Host cells are seeded into 96-well microplates at an appropriate density and allowed to adhere overnight.

-

Infection: The host cells are infected with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI). After an incubation period to allow for parasite invasion, extracellular trypomastigotes are removed by washing.

-

Compound Addition: The test compounds and controls are added to the infected cells in a serial dilution.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for amastigote replication.

-

Quantification of Parasite Growth: The viability of the amastigotes is assessed using a suitable reporter system. For lacZ-expressing parasites, a colorimetric substrate is added, and the absorbance is measured. For other strains, a viability dye like resazurin (B115843) can be used, and fluorescence is measured.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration.

In Vivo Efficacy Testing in a Murine Model of Chagas Disease

This protocol outlines a general procedure for assessing the in vivo efficacy of antitrypanosomal compounds in a mouse model of acute Chagas disease.

Materials:

-

BALB/c mice

-

Trypanosoma cruzi trypomastigotes (e.g., Y strain)

-

Test compounds formulated in a suitable vehicle for oral or intraperitoneal administration

-

Positive control drug (e.g., Benznidazole)

-

Equipment for blood collection and parasite counting (e.g., microscope and hemocytometer)

Procedure:

-

Infection: Mice are infected with a specific number of T. cruzi trypomastigotes via intraperitoneal injection.

-

Treatment: Treatment with the test compounds, vehicle control, and positive control is initiated at a predetermined time post-infection (e.g., day 5). The compounds are administered daily for a defined period (e.g., 20 consecutive days).

-

Monitoring of Parasitemia: Blood samples are collected from the tail vein of the mice at regular intervals, and the number of trypomastigotes is quantified by microscopic examination.

-

Evaluation of Efficacy: The efficacy of the treatment is determined by the reduction in parasitemia in the treated groups compared to the vehicle-treated control group. Survival rates are also monitored.

-

Cure Assessment: At the end of the experiment, parasitological cure can be assessed by methods such as hemoculture or PCR on blood and tissue samples.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways in Trypanosoma cruzi that are targeted by natural product-inspired compounds, as well as a generalized workflow for antitrypanosomal drug discovery.

Caption: A generalized workflow for natural product-inspired antitrypanosomal drug discovery.

A Technical Guide to Phenotypic Screening for Novel Antitrypanosomal Agents

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles, experimental methodologies, and strategic workflows involved in phenotypic screening for the discovery of new drugs against trypanosomal parasites, the causative agents of Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (Trypanosoma brucei).

Introduction: The Case for Phenotypic Screening

The search for new, effective, and safe drugs for neglected tropical diseases like Chagas disease and Human African Trypanosomiasis (HAT) is a global health priority.[1] Current treatments are often limited by toxicity, variable efficacy, and emerging resistance.[2][3] While target-based drug discovery has its merits, phenotypic screening—the testing of compounds in whole-cell or whole-organism assays—has proven to be a particularly powerful and successful strategy for identifying novel antitrypanosomal agents.[4][5] This approach assesses the ability of a compound to produce a desired phenotype (e.g., parasite death or growth inhibition) without a priori knowledge of the molecular target, offering an unbiased route to discovering new mechanisms of action.[5][6]

The drug discovery pipeline for antitrypanosomatids is notoriously slow and has a high attrition rate, making robust and efficient screening cascades essential.[4] This guide details the components of a modern phenotypic screening workflow, from high-throughput primary screens to hit validation and target deconvolution.

The Antitrypanosomal Phenotypic Screening Workflow

A typical phenotypic screening campaign is a multi-stage process designed to efficiently identify and prioritize promising compounds from large chemical libraries. The process begins with a large-scale primary screen to identify "hits," which are then subjected to a series of increasingly stringent secondary assays to confirm activity, assess selectivity, and characterize the mode of action before advancing to in vivo studies.[1][7]

Data Presentation: Summary of Screening Campaigns

Phenotypic screens have successfully identified numerous antitrypanosomal hits from diverse chemical libraries. The efficiency and output of these campaigns vary based on the library size, parasite species, and assay technology used.

| Parasite Species & Stage | Library Size | Screening Concentration | Primary Hit Rate (%) | Hit Criteria / Notes | Reference(s) |

| Trypanosoma cruzi (intracellular amastigote) | 303,224 (NIH library) | Not specified | 1.45% | 4,394 hits identified. 3,005 compounds had IC50 <10 µM and >10-fold selectivity. | [8] |

| Trypanosoma cruzi (intracellular amastigote) | >900 (FDA-approved drugs) | Not specified | ~6.1% | 55 active compounds identified using an image-based assay. | [8][9] |

| Trypanosoma cruzi (amastigote) | 456 (Ty-Box) | 50 µM | 11% | 48 primary hits with >40% antiparasitic activity. | [10] |

| Trypanosoma brucei (bloodstream form) | 700,000 | 3.6 µM | 0.6% | 3,889 primary hits with >50% inhibition. | [11] |

| T. brucei, L. infantum, T. cruzi | 5,976 (microbial extracts) | Not specified | Not specified | Screened against all three kinetoplastids to find broad-spectrum hits. | [3] |

Experimental Protocols

Detailed and robust protocols are critical for the success of a screening campaign. Below are methodologies for key assays in the screening cascade.

Primary Screen: Image-Based Assay for Intracellular T. cruzi

This high-content screening (HCS) assay is a gold standard for identifying compounds active against the clinically relevant intracellular stage of T. cruzi. It simultaneously measures parasite inhibition and host cell toxicity.[9][12]

-

Objective: To quantify the reduction in intracellular T. cruzi amastigotes in the presence of test compounds.

-

Materials:

-

Host cells (e.g., Vero, U2OS, or 3T3 fibroblasts).[5][7][10]

-

T. cruzi trypomastigotes (e.g., Silvio X10/7 or Tulahuen strain).[5][7]

-

Assay medium (e.g., RPMI or DMEM with 2% FBS).

-

384-well clear-bottom imaging plates.

-

Test compounds dissolved in DMSO.

-

Fixative (e.g., 4% paraformaldehyde).

-

Nuclear stain (e.g., DAPI or Hoechst 33342).[9]

-

High-content imaging system and analysis software.

-

-

Methodology:

-

Cell Seeding: Seed host cells into 384-well plates at a density that results in a sub-confluent monolayer after 24 hours. Incubate at 37°C, 5% CO₂.

-

Infection: Add T. cruzi trypomastigotes to the host cell monolayer at a multiplicity of infection (MOI) of ~5-10. Allow parasites to invade for 2-24 hours.[5]

-

Compound Addition: Wash plates to remove non-invaded trypomastigotes. Add fresh medium containing test compounds at the desired final concentration (e.g., 10-50 µM).[10] Include positive (e.g., benznidazole) and negative (e.g., 0.5% DMSO) controls.

-

Incubation: Incubate plates for 48-72 hours to allow for parasite replication.[10]

-

Fixation and Staining: Aspirate the medium, fix the cells, and permeabilize them. Stain with a nuclear dye like DAPI, which stains both the host cell nucleus and the smaller, more intense parasite kinetoplast DNA.[9]

-

Imaging: Acquire images using an automated high-content microscope. Capture at least two channels (e.g., DAPI for nuclei/kinetoplasts).

-

Image Analysis: Use an automated image analysis algorithm to identify and count host cell nuclei and parasite kinetoplasts. The primary readout is the number of parasites per host cell. A reduction in this ratio indicates compound efficacy, while a reduction in the host cell count indicates cytotoxicity.[9]

-

Primary Screen: T. brucei Bloodstream Form Viability Assay

This assay is used for high-throughput screening against the bloodstream form of T. brucei, the stage responsible for HAT.

-

Objective: To measure the inhibition of T. brucei growth/viability.

-

Materials:

-

Methodology:

-

Parasite Culture: Culture T. brucei bloodstream forms in HMI-9 medium at 37°C, 5% CO₂.

-

Assay Setup: Dispense parasites into 1536-well plates at a low starting density in a small volume of medium.

-

Compound Addition: Add test compounds to a final concentration (e.g., 3.6 µM) and a final DMSO concentration of <0.5%.[11]

-

Incubation: Incubate plates for 48 hours.[11]

-

Readout: Add the viability reagent (e.g., CellTiter-Glo) and incubate as per the manufacturer's instructions. Measure luminescence or fluorescence using a plate reader.

-

Analysis: Calculate the percent inhibition of parasite growth relative to negative (DMSO) and positive (e.g., pentamidine) controls.

-

Secondary Assay: Rate-of-Kill (RoK) Analysis

Standard endpoint assays provide potency data (EC50) but little information on the pharmacodynamics of a compound. RoK assays determine how quickly a compound kills the parasite, which is critical for predicting in vivo efficacy and designing dosing regimens.[13]

-

Objective: To measure the speed of parasite clearance upon compound exposure.

-

Methodology (Live-Imaging Based):

-

Assay Setup: Prepare a T. cruzi-infected host cell culture in a 384-well imaging plate as described in the primary assay protocol. Use parasites expressing a fluorescent reporter (e.g., GFP) for easier tracking.

-

Compound Treatment: Add compounds at concentrations relative to their EC50 (e.g., 1x, 3x, 10x EC50).

-

Live-Cell Imaging: Place the plate in an environmentally controlled high-content imager (37°C, 5% CO₂). Acquire images of the same fields of view at regular intervals (e.g., every 3-6 hours) over a period of 72-96 hours.[13]

-

Data Analysis: Quantify the fluorescent parasite signal in each well over time. Plot the signal versus time for each compound concentration to generate kill curves. This high-resolution data can distinguish between fast-acting cidal compounds and slow-acting or static compounds.[13]

-

From Hit to Lead: Target Deconvolution

A major challenge in phenotypic screening is identifying the molecular target(s) of a validated hit, a process known as target deconvolution.[14] Elucidating the mechanism of action is crucial for lead optimization and for understanding potential resistance mechanisms.[4]

One of the most powerful genetic approaches involves generating compound-resistant parasite lines followed by whole-genome sequencing to identify mutations associated with the resistance phenotype.[4] For T. brucei, genome-scale RNA interference (RNAi) library screens have been used to identify genes that, when knocked down, confer resistance, thereby implicating those gene products in the drug's mechanism of action or uptake pathway.[15][16]

Relevant Biological Pathways: Drug Uptake Mechanisms

Understanding how compounds enter the parasite is fundamental, as selective uptake can be a key determinant of a drug's therapeutic window.[17] For example, genome-scale screening in T. brucei revealed that the uptake of the drug suramin (B1662206) is mediated by a specific surface protein, ISG75, and involves the endosomal/lysosomal system.[15][18]

This discovery highlights how phenotypic approaches can uncover novel biology. A compound that requires an active, parasite-specific uptake mechanism is an attractive starting point, as this provides an inherent layer of selectivity against the host.

Conclusion

Phenotypic screening remains a cornerstone of antitrypanosomal drug discovery, consistently delivering novel chemical matter with whole-organism activity.[5][19] Advances in high-content imaging, automation, and live-cell analysis are providing deeper insights into compound pharmacodynamics earlier in the discovery cascade.[12][13] The primary challenge remains the efficient deconvolution of a hit's mechanism of action. Integrating modern 'omics' and chemical biology approaches into the screening workflow is essential to overcome this bottleneck and translate promising phenotypic hits into the next generation of antitrypanosomal drugs.

References

- 1. Phenotypic screening approaches for Chagas disease drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. High-throughput screening platform for natural product-based drug discovery against 3 neglected tropical diseases: human African trypanosomiasis, leishmaniasis, and Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. High-throughput decoding of drug targets and drug resistance mechanisms in African trypanosomes | Parasitology | Cambridge Core [cambridge.org]

- 7. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Image-based high-throughput drug screening targeting the intracellular stage of Trypanosoma cruzi, the agent of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Past and future of trypanosomatids high-throughput phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Live-imaging rate-of-kill compound profiling for Chagas disease drug discovery with a new automated high-content assay | PLOS Neglected Tropical Diseases [journals.plos.org]

- 14. criver.com [criver.com]

- 15. High-throughput decoding of anti-trypanosomal drug efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-throughput decoding of antitrypanosomal drug efficacy and resistance - Research - Institut Pasteur [research.pasteur.fr]

- 19. Phenotypic Drug Discovery for Human African Trypanosomiasis: A Powerful Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Assay Protocol for Antitrypanosomal Agent 16 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, is a severe neglected tropical disease caused by protozoan parasites of the genus Trypanosoma.[1] The current treatments are limited by issues of toxicity, complex administration, and growing parasite resistance, necessitating the discovery of new, effective, and safe therapeutic agents.[1][2] This document provides a comprehensive set of protocols for the in vitro evaluation of the antitrypanosomal activity of a novel compound, herein designated as "Agent 16." The methodologies described provide a robust framework for its initial screening, characterization, and determination of its selectivity. The core of this protocol is a resazurin-based cell viability assay, which provides a quantitative measure of parasite proliferation.[3]

Data Presentation

Quantitative data from antitrypanosomal and cytotoxicity assays should be summarized for clarity and comparative purposes. The following table is a template illustrating how to present the results of an in vitro screening of Agent 16 against Trypanosoma brucei and a mammalian cell line.

| Compound | Antitrypanosomal Activity IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |

| Agent 16 | Value | Value | Value |

| Reference Drug (e.g., Suramin) | Value | Value | Value |

-

IC50 (50% Inhibitory Concentration): The concentration of a compound that reduces parasite viability by 50%.

-

CC50 (50% Cytotoxic Concentration): The concentration of a compound that reduces the viability of a mammalian cell line by 50%.

-

Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over mammalian cells.[4][5]

Experimental Protocols

Protocol 1: In Vitro Antitrypanosomal Activity Assay

This protocol details a resazurin-based assay to determine the IC50 of Agent 16 against bloodstream forms of Trypanosoma brucei. Resazurin (B115843), a blue, non-fluorescent dye, is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[3][6]

Materials:

-

Trypanosoma brucei bloodstream forms

-

HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Agent 16

-

Reference drug (e.g., Suramin, Pentamidine)

-

Resazurin solution (12.5 mg/mL in PBS)[3]

-

96-well microplates (black, clear bottom for fluorescence reading)

-

CO2 incubator (37°C, 5% CO2)

-

Fluorescence plate reader (Excitation: 544 nm, Emission: 590 nm)[3]

Procedure:

-

Parasite Culture: Maintain T. brucei in HMI-9 medium at 37°C in a 5% CO2 incubator. Ensure parasites are in the logarithmic growth phase for the assay.

-

Compound Preparation: Prepare a stock solution of Agent 16 in Dimethyl Sulfoxide (DMSO). Perform serial dilutions in HMI-9 medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.[7]

-

Assay Setup:

-

Dilute the parasite culture to a final density of 1 x 10^5 parasites/mL.[7]

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

Add 100 µL of the diluted test compound to each well in triplicate.

-

Include wells with parasites and medium only (negative control) and wells with a standard antitrypanosomal drug (positive control).

-

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment:

-

Data Acquisition: Measure the fluorescence using a plate reader with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.[3]

-

Data Analysis:

-

Calculate the percentage of parasite growth inhibition for each concentration of Agent 16 relative to the negative control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software (e.g., GraphPad Prism).

-

Protocol 2: Mammalian Cell Cytotoxicity Assay

It is crucial to assess the toxicity of the compound against a mammalian cell line to determine its selectivity.[1] This protocol uses a standard cell line like L929 or HEK293.[7][8]

Materials:

-

Mammalian cell line (e.g., L929 mouse fibroblasts)

-

Appropriate culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)

-

Agent 16 dilutions

-

Resazurin solution

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture the mammalian cells in their recommended medium in a 37°C, 5% CO2 incubator.

-

Assay Setup:

-

Harvest cells and seed the 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well).

-

Allow the cells to attach and grow for 24 hours.

-

Remove the medium and add fresh medium containing serial dilutions of Agent 16.

-

-

Incubation: Incubate the plates for 72 hours.[5]

-

Viability Assessment: Add resazurin and measure fluorescence as described in Protocol 1.

-

Data Analysis: Calculate the CC50 value from the dose-response curve. The Selectivity Index (SI) is then calculated by dividing the CC50 value for the mammalian cells by the IC50 value for the trypanosomes.[4][5]

Mandatory Visualizations

Caption: Workflow for antitrypanosomal activity and cytotoxicity screening.

Caption: Hypothetical inhibition of the trypanosomal glycolytic pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases [frontiersin.org]

- 3. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. labbox.es [labbox.es]

- 7. researchgate.net [researchgate.net]

- 8. ijprajournal.com [ijprajournal.com]

Application Notes and Protocols for T. congolense Drug Sensitivity Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trypanosoma congolense is a major causative agent of Animal African Trypanosomiasis (AAT), a debilitating livestock disease prevalent in sub-Saharan Africa.[1][2] The development of new, effective trypanocidal drugs is crucial, and this relies on robust and reproducible in vitro methods for assessing drug sensitivity. These application notes provide detailed protocols for the in vitro culture of T. congolense bloodstream forms (BSF) and subsequent drug sensitivity testing using common viability assays.

Part 1: In Vitro Culture of T. congolense Bloodstream Forms

Successful drug sensitivity testing begins with the consistent and reliable in vitro cultivation of the parasite. While the entire life cycle of T. congolense can be completed in vitro, research on new therapeutics appropriately focuses on the mammalian BSF stage.[1][2][3][4] Several media formulations have been developed for the long-term culture of T. congolense BSF, often without the need for feeder cell layers.[5]

Culture Media and Reagents

A commonly used medium is a modification of Iscove's Modified Dulbecco's Medium (IMDM), such as HMI-93.[5]

Table 1: Composition of Modified HMI-93 Medium for T. congolense BSF Culture [5]

| Component | Final Concentration | Purpose |

| IMDM Base Medium | - | Basal nutrient source |

| Heat-Inactivated Goat Serum | 20% (v/v) | Growth factors and nutrients |

| Serum Plus™ | 5% (v/v) | Growth enhancement |

| L-Cysteine | 1.5 mM | Reducing agent |

| Hypoxanthine | 0.5 mM | Purine source |

| 2-Mercaptoethanol | 0.12 mM | Reducing agent, antioxidant |

| Sodium Pyruvate | 1 mM | Energy source |

| Thymidine | 0.16 mM | Pyrimidine source |

| Bathocuproine sulphonate | 0.05 mM | Iron chelator |

Culture Protocol

-

Initiation: Cultures can be initiated from in vitro-produced metacyclic forms or from bloodstream forms isolated from an infected mouse.[5]

-

Vessel: Use standard 25 cm² tissue culture flasks (T-25).[5]

-

Incubation: Incubate flasks at 34-36°C.[5] A CO₂-enriched atmosphere (typically 5%) is often required.

-

Maintenance: T. congolense BSF tend to attach to the bottom of the culture flask.[5] Replace the culture medium every 24 hours to replenish nutrients and remove waste products.[5]

-

Subculturing: Every 4-5 days, or when the culture reaches the desired confluency, resuspend the attached trypanosomes by gentle pipetting.[5] Dilute the cell suspension into a new flask with fresh medium. A common seeding density to achieve a population doubling time of approximately 9 hours is 1 x 10⁶ bloodstream forms/ml.[5]

Part 2: Drug Sensitivity Testing Assays

Whole-cell screening assays are a primary method for identifying new trypanocidal compounds.[6][7] The following protocols describe two common, fluorescence-based methods for determining the 50% inhibitory concentration (IC50) of test compounds.

Protocol 1: Alamar Blue (Resazurin) Viability Assay

This assay measures metabolic activity. The non-fluorescent dye resazurin (B115843) (blue) is reduced by viable, metabolically active cells to the highly fluorescent resorufin (B1680543) (pink).[8]

Table 2: Key Parameters for Alamar Blue Assay

| Parameter | Recommended Value |

| Plate Format | 96- or 384-well, clear bottom, black plates |

| Initial Cell Density | 1 x 10⁴ - 1 x 10⁵ trypanosomes/ml |

| Drug Incubation Period | 48 - 72 hours |

| Alamar Blue Concentration | 10% of final assay volume |

| Alamar Blue Incubation | 2-4 hours (signal development) |

| Fluorescence Reading | Excitation: 530-560 nm, Emission: 590 nm |

Experimental Protocol:

-

Cell Preparation: Harvest T. congolense from culture, count the cells, and adjust the concentration to the desired seeding density in fresh culture medium.

-

Plate Seeding: Dispense the cell suspension into the wells of a microtiter plate.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include a "no drug" control (positive growth) and a "no cells" control (background fluorescence). A standard trypanocide like diminazene (B1218545) aceturate should be used as a positive control for inhibition.[8]

-

Incubation: Incubate the plate for 48-72 hours at 34-36°C in a 5% CO₂ atmosphere.

-

Reagent Addition: Add Alamar Blue reagent to each well to a final concentration of 10%.[6][9]

-

Signal Development: Incubate for an additional 2-4 hours under the same conditions to allow for the color change.[6]

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

Workflow for Alamar Blue Drug Sensitivity Assay

Caption: Workflow for T. congolense drug sensitivity testing using the Alamar Blue assay.

Principle of the Alamar Blue (Resazurin) Assay

Caption: The metabolic conversion of resazurin to fluorescent resorufin by viable cells.

Protocol 2: SYBR Green I-based Assay

This assay quantifies the proliferation of parasites by measuring the amount of DNA. SYBR Green I is a dye that intercalates with double-stranded DNA, emitting a strong fluorescent signal upon binding.[10][11] This method is highly sensitive and robust for high-throughput screening.[7]

Table 3: Key Parameters for SYBR Green I Assay

| Parameter | Recommended Value |

| Plate Format | 96- or 384-well, black plates |

| Initial Cell Density | ~2 x 10³ cells/well |

| Drug Incubation Period | 72 hours |

| Lysis Buffer Components | Tris, EDTA, Saponin, SYBR Green I |

| Lysis Incubation | 1 hour at room temperature (in dark) |

| Fluorescence Reading | Excitation: ~485 nm, Emission: ~520 nm |

Experimental Protocol:

-

Cell Preparation & Seeding: Follow steps 1-3 from the Alamar Blue protocol.

-

Incubation: Incubate the plate for 72 hours at 34-36°C in a 5% CO₂ atmosphere.

-

Lysis and Staining: Add a prepared lysis buffer containing SYBR Green I to each well. This buffer lyses the cells to release the DNA for staining.

-

Signal Development: Incubate the plate for at least 1 hour at room temperature, protected from light, to ensure complete lysis and DNA staining.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader with the appropriate filter set for SYBR Green I.

Part 3: Data Analysis and Interpretation

The goal of the assay is to determine the IC50 value, which is the concentration of a drug that inhibits 50% of parasite growth or metabolic activity compared to untreated controls.

Calculating Percent Inhibition

For each drug concentration, calculate the percent inhibition using the following formula:

% Inhibition = 100 * [ 1 - ( (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Control - Fluorescence_Blank) ) ]

Where:

-

Fluorescence_Test: Fluorescence of wells with cells and the test compound.

-

Fluorescence_Control: Fluorescence of wells with cells but no drug (maximum viability).

-

Fluorescence_Blank: Fluorescence of wells with medium only (background).

Determining the IC50 Value

-

Dose-Response Curve: Plot the percent inhibition (Y-axis) against the log of the drug concentration (X-axis).[12]

-

Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R, or an online calculator) to fit the data to a four-parameter logistic (sigmoidal) dose-response curve.[12]

-

IC50 Extrapolation: The software will calculate the IC50 value, which corresponds to the drug concentration that produces 50% inhibition on the fitted curve.[12][13][14]

By following these detailed protocols, researchers can obtain reliable and reproducible data on the efficacy of novel compounds against T. congolense, a critical step in the drug discovery pipeline for Animal African Trypanosomiasis.

References

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Trypanosoma congolense: In Vitro Culture and Transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro cultivation of Trypanosoma congolense bloodstream forms in the absence of feeder cell layers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. Drug discovery for human African trypanosomiasis: identification of novel scaffolds by the newly developed HTS SYBR Green assay for Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. African trypanosomiasis: Sensitive and rapid detection of the sub-genus Trypanozoon by loop-mediated isothermal amplification (LAMP) of parasite DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Star Republic: Guide for Biologists [sciencegateway.org]

- 13. researchgate.net [researchgate.net]

- 14. itmedicalteam.pl [itmedicalteam.pl]

Application Notes and Protocols for Cytotoxicity Assessment of Antitrypanosomal Agent 16 on Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitrypanosomal Agent 16 is a novel synthetic compound with demonstrated efficacy against various species of Trypanosoma, the protozoan parasites responsible for diseases such as Chagas disease and Human African Trypanosomiasis. As part of the preclinical safety evaluation, a thorough assessment of its cytotoxic potential on mammalian cells is crucial to determine its therapeutic index and predict potential adverse effects in humans. These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of this compound using standard cell-based assays. The protocols described herein detail methods for assessing cell viability, membrane integrity, and the induction of apoptosis.

A multi-assay approach is recommended for a comprehensive understanding of the cytotoxic effects of this compound. This includes the assessment of metabolic activity through the MTT assay, the evaluation of cell membrane integrity via the LDH release assay, and the detection of apoptosis induction using a caspase-3/7 activity assay.[1][2] It is advisable to test the compound on both cancerous cell lines (e.g., HeLa, HepG2) and non-cancerous cell lines (e.g., HEK293, Vero) to evaluate for selective toxicity.[2][3][4]

Data Presentation

The quantitative results from the cytotoxicity assays should be meticulously recorded and summarized in structured tables to facilitate the comparison of this compound's effects across different concentrations, exposure times, and cell lines.

Table 1: Cell Viability (MTT Assay) of Mammalian Cell Lines Treated with this compound for 48 hours.

| Concentration (µM) | % Viability (HeLa) | % Viability (HepG2) | % Viability (HEK293) | % Viability (Vero) |

| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 | 100 ± 4.2 |

| 1 | 98.2 ± 3.8 | 99.1 ± 4.3 | 97.5 ± 3.5 | 98.8 ± 3.9 |

| 5 | 92.5 ± 5.2 | 94.3 ± 4.9 | 88.7 ± 4.1 | 91.4 ± 4.5 |

| 10 | 81.3 ± 6.1 | 85.7 ± 5.5 | 76.4 ± 5.8 | 80.1 ± 5.3 |

| 25 | 55.9 ± 7.3 | 62.1 ± 6.8 | 48.9 ± 6.2 | 53.7 ± 6.0 |

| 50 | 28.4 ± 5.9 | 35.6 ± 6.1 | 21.3 ± 4.7 | 26.8 ± 5.1 |

| 100 | 10.1 ± 3.2 | 14.8 ± 3.9 | 8.7 ± 2.9 | 11.2 ± 3.4 |

| IC50 (µM) | 35.2 | 41.5 | 28.9 | 33.6 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity (LDH Assay) of Mammalian Cell Lines Treated with this compound for 48 hours.

| Concentration (µM) | % Cytotoxicity (HeLa) | % Cytotoxicity (HepG2) | % Cytotoxicity (HEK293) | % Cytotoxicity (Vero) |

| 0 (Vehicle Control) | 5.2 ± 1.1 | 4.8 ± 0.9 | 6.1 ± 1.3 | 5.5 ± 1.0 |

| 1 | 6.1 ± 1.4 | 5.5 ± 1.2 | 7.3 ± 1.5 | 6.4 ± 1.3 |

| 5 | 12.8 ± 2.1 | 10.3 ± 1.9 | 15.9 ± 2.5 | 13.7 ± 2.2 |

| 10 | 25.4 ± 3.5 | 21.7 ± 3.1 | 30.1 ± 3.9 | 26.8 ± 3.6 |

| 25 | 58.9 ± 5.8 | 51.3 ± 5.2 | 65.7 ± 6.1 | 60.2 ± 5.9 |

| 50 | 85.1 ± 7.2 | 78.4 ± 6.9 | 90.3 ± 7.8 | 87.5 ± 7.4 |

| 100 | 96.3 ± 4.9 | 92.8 ± 5.3 | 98.1 ± 4.5 | 97.2 ± 4.8 |

| LC50 (µM) | 30.8 | 36.2 | 22.5 | 28.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Apoptosis Induction (Caspase-3/7 Activity) in Mammalian Cell Lines Treated with this compound for 24 hours.

| Concentration (µM) | Caspase-3/7 Activity (RLU) - HeLa | Caspase-3/7 Activity (RLU) - HEK293 |

| 0 (Vehicle Control) | 15,234 ± 1,287 | 12,876 ± 1,109 |

| 1 | 18,987 ± 1,543 | 16,543 ± 1,321 |

| 5 | 35,432 ± 2,876 | 31,987 ± 2,543 |

| 10 | 78,987 ± 6,543 | 71,234 ± 5,987 |

| 25 | 154,321 ± 12,876 | 143,765 ± 11,987 |

| 50 | 287,654 ± 23,987 | 265,432 ± 21,876 |

| 100 | 354,321 ± 29,876 | 321,987 ± 27,654 |

RLU: Relative Luminescence Units. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

General Cell Culture and Compound Preparation

Cell Culture: Mammalian cell lines should be maintained in their appropriate culture medium, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.[1]

Compound Preparation: The solubility of this compound must first be determined in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A concentrated stock solution is then prepared in this solvent. For experiments, serial dilutions of the stock solution are made in complete cell culture medium to achieve the desired final concentrations. The final concentration of the solvent in the cell culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.[1]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[5]

Materials:

-

MTT solution (5 mg/mL in sterile PBS)[1]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][2]

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound. Include wells with vehicle-only as a negative control.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: LDH Assay for Cytotoxicity (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[2][5] LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity.[2]

Materials:

-

LDH assay kit (containing substrate, cofactor, and dye)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

-

Lysis buffer (for positive control)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[7]

-

Controls: Include a negative control (medium only) and a positive control for maximum LDH release by treating some wells with a lysis buffer.[7]

-

LDH Reaction: Add the LDH reaction solution to the collected supernatant in the new plate according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Protocol 3: Caspase-3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a luminogenic substrate that is cleaved by active caspases, producing a luminescent signal proportional to the amount of caspase activity.

Materials:

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

-

Reagent Preparation: Prepare the caspase-glo reagent according to the manufacturer's instructions.

-